molecular formula C11H8BrFN2O2 B13690291 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde

Cat. No.: B13690291
M. Wt: 299.10 g/mol
InChI Key: JLOJOEDATPGNKV-UHFFFAOYSA-N
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Description

5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Introduction of Substituents: The bromine, fluorine, and methoxy groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carboxylic acid

    Reduction: 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-methanol

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole: Lacks the aldehyde group, which may affect its reactivity and applications.

    4-(3-Fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine substituent, which may influence its electronic properties and reactivity.

Uniqueness

5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can be exploited in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C11H8BrFN2O2

Molecular Weight

299.10 g/mol

IUPAC Name

5-bromo-4-(3-fluoro-4-methoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H8BrFN2O2/c1-17-8-3-2-6(4-7(8)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15)

InChI Key

JLOJOEDATPGNKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NC(=N2)C=O)Br)F

Origin of Product

United States

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